TDN345
CAS No.: 134069-68-4
Cat. No.: VC0007238
Molecular Formula: C28H34F2N2O2
Molecular Weight: 468.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134069-68-4 |
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Molecular Formula | C28H34F2N2O2 |
Molecular Weight | 468.6 g/mol |
IUPAC Name | 8-[4,4-bis(4-fluorophenyl)butyl]-3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Standard InChI | InChI=1S/C28H34F2N2O2/c1-20-28(34-26(33)32(20)27(2,3)4)15-18-31(19-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22/h7-14,25H,1,5-6,15-19H2,2-4H3 |
Standard InChI Key | OFRYIDMZALXALS-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O |
Canonical SMILES | CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O |
Introduction
TDN345 (CAS No. 134069-68-4) is a synthetic compound with demonstrated neuroprotective and nootropic properties. Structurally classified as a spirocyclic derivative, it exhibits calcium channel-blocking activity and influences nerve growth factor (NGF) synthesis, making it a candidate for treating cerebrovascular and neurodegenerative disorders. Below is a detailed analysis of its characteristics and research findings.
Pharmacological Properties
TDN345 operates through two primary mechanisms:
Calcium Channel Antagonism
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Exhibits neuroselective Ca²⁺ blocking activity, reducing neuronal calcium overload during ischemic events .
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Demonstrates dose-dependent protection in animal models of cerebral ischemia, with 0.1–1.0 mg/kg doses lowering mortality and neurological deficits .
NGF Synthesis Induction
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Stimulates NGF mRNA expression in C6-10A glioma cells (ED₅₀ = 0.88 μM), increasing intracellular and extracellular NGF levels within 3–12 hours .
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Unlike catecholaminergic agents (e.g., epinephrine), this effect occurs independently of cAMP signaling .
Neuroprotective Effects in Ischemia Models
Key findings from preclinical studies:
Source: Data synthesized from .
Synthesis and Availability
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Synthesized from 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene) and 3-(tert-butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one .
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Supplied globally by specialty chemical vendors (e.g., TargetMol, VulcanChem) for research purposes .
Research Gaps and Future Directions
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Human trials: No clinical data available; efficacy and safety profiles remain unvalidated.
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Mechanistic clarity: Precoselective calcium channel targets (L-type, T-type) require identification.
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Structural optimization: Modifications could enhance bioavailability and blood-brain barrier penetration.
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